molecular formula C43H80O B035391 2,6-Dioctadecyl-4-methylphenol CAS No. 19826-60-9

2,6-Dioctadecyl-4-methylphenol

Cat. No.: B035391
CAS No.: 19826-60-9
M. Wt: 613.1 g/mol
InChI Key: LZAIWKMQABZIDI-UHFFFAOYSA-N
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Description

2,6-Dioctadecyl-4-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two octadecyl groups and a methyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioctadecyl-4-methylphenol typically involves the alkylation of 4-methylphenol with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioctadecyl-4-methylphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

2,6-Dioctadecyl-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in cells, which is linked to various diseases.

    Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.

Mechanism of Action

The antioxidant properties of 2,6-Dioctadecyl-4-methylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxy radical through resonance. This compound targets oxidative pathways and helps maintain the integrity of materials and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Another phenolic antioxidant with similar properties but different alkyl groups.

    2,6-Diethyl-4-methylphenol: Similar structure with ethyl groups instead of octadecyl groups.

    2,6-Diisobornyl-4-methylphenol: Contains isobornyl groups, offering different steric effects.

Uniqueness

2,6-Dioctadecyl-4-methylphenol is unique due to its long octadecyl chains, which provide enhanced hydrophobicity and better compatibility with non-polar materials. This makes it particularly effective in stabilizing polymers and other hydrophobic substances.

Properties

IUPAC Name

4-methyl-2,6-dioctadecylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H80O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41-38-40(3)39-42(43(41)44)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38-39,44H,4-37H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAIWKMQABZIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1O)CCCCCCCCCCCCCCCCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H80O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020120
Record name 2,6-Dioctadecyl-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19826-60-9
Record name 2,6-Dioctadecyl-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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